

# Application Notes and Protocols: Utilizing Disperse Blue 91 in Textile Printing Processes

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## Compound of Interest

Compound Name: *Disperse blue 91*

Cat. No.: *B1173503*

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These application notes provide a comprehensive overview of the utilization of C.I. **Disperse Blue 91** in textile printing processes, with a primary focus on polyester and other synthetic fabrics. The protocols outlined below are based on established textile printing methodologies for disperse dyes.

## Introduction to Disperse Blue 91

C.I. **Disperse Blue 91** is an anthraquinone-based disperse dye known for its blue hue. Like other disperse dyes, it is a non-ionic, water-insoluble colorant primarily used for dyeing and printing hydrophobic synthetic fibers such as polyester, nylon, and acetate.<sup>[1][2]</sup> These dyes are finely ground and applied from an aqueous dispersion. The coloration process involves the diffusion of the solid dye particles into the fiber structure at high temperatures.<sup>[3]</sup> Disperse dyes are valued for their good lightfastness and are suitable for applications requiring durability, such as sportswear and automotive interiors.<sup>[1]</sup>

## Quantitative Data for Disperse Blue 91

The following tables summarize the key properties and performance characteristics of **Disperse Blue 91**.

Table 1: General Properties of C.I. **Disperse Blue 91**

Property	Value
C.I. Name	Disperse Blue 91
CAS Number	12222-89-8
Molecular Formula	C <sub>20</sub> H <sub>21</sub> NO <sub>5</sub>
Molecular Weight	355.38 g/mol
Chemical Class	Anthraquinone

Source:

Table 2: Colorfastness Properties of C.I. **Disperse Blue 91**

Fastness Property	AATCC Rating
Ironing	3
Light	6
Perspiration	5
Washing (Fading)	5
Washing (Staining)	5

Source: (Note: Fastness grades are typically rated on a scale of 1 to 5, with 5 being the highest fastness. Lightfastness is often rated on a scale of 1 to 8.)

## Experimental Protocols for Textile Printing

The following protocols detail the steps for applying **Disperse Blue 91** to polyester fabric.

### 3.1. Fabric Preparation (Scouring)

Prior to printing, it is essential to prepare the fabric to ensure optimal dye uptake and print quality. This process removes any impurities, oils, and sizes from the fabric.

- Objective: To remove impurities and ensure the fabric is ready for dyeing.

- Procedure:

- Prepare a scouring bath containing a non-ionic detergent (e.g., 5 ml/L Synthrapol) in water.<sup>[4]</sup>
- Immerse the polyester fabric in the bath and agitate gently for 15-20 minutes at a temperature of 60-70°C.
- Rinse the fabric thoroughly with warm water, followed by a cold water rinse.
- Dry the fabric completely before printing.

### 3.2. Printing Paste Formulation

The printing paste is a critical component that carries the dye and other necessary chemicals for successful printing.

- Objective: To prepare a stable and effective printing paste.
- Typical Recipe:

Component	Quantity (parts)	Purpose
Disperse Blue 91	4-5	Colorant
Dispersing Agent	2	Keeps dye particles evenly dispersed
Thickener (e.g., Sodium Alginate)	70-85	Provides viscosity for printing
Urea	Varies	Acts as a dyeing promoter
Acid Liberating Agent (e.g., Ammonium Sulfate)	0.5-1	Maintains acidic pH during steaming
Oxidizing Agent (e.g., Sodium Chlorate)	0.2-0.5	Protects the dye from reduction
Water	As required	Solvent

Sources:[5][6]

- Preparation Protocol:
  - Prepare the thickener paste by dissolving the thickening agent in water with gentle heating and stirring.[5]
  - In a separate container, create a dispersion of **Disperse Blue 91** with the dispersing agent and a small amount of water to form a smooth paste.[5]
  - Gradually add the dye dispersion to the thickener paste while stirring continuously.
  - Incorporate the other chemical auxiliaries (urea, ammonium sulfate, sodium chlorate) one by one, ensuring each is fully dissolved before adding the next.[5][6]
  - Continue stirring until a homogenous printing paste is achieved.

### 3.3. Printing Application

The prepared paste can be applied to the fabric using various methods, such as screen printing (flatbed or rotary).

- Objective: To transfer the printing paste onto the fabric in the desired pattern.
- Procedure:
  - Place the scoured and dried polyester fabric on a flat, padded printing table.
  - Position the printing screen with the desired design over the fabric.
  - Apply the printing paste along one edge of the screen.
  - Use a squeegee to draw the paste across the screen with even pressure, forcing the paste through the open areas of the screen onto the fabric.
  - Carefully lift the screen to reveal the printed pattern.
  - Allow the printed fabric to air dry completely.

### 3.4. Fixation of the Dye

Fixation is a crucial step where the dye penetrates and becomes fixed within the fiber structure. This is typically achieved through high-temperature methods.

- Objective: To ensure the permanent fixation of the dye onto the fabric.
- Methods:
  - High-Temperature Steaming (Curing): The printed and dried fabric is treated with high-temperature steam. This is a continuous process that yields bright prints.[6]
    - Temperature: 180°C[6]
    - Time: 1-2 minutes[6]
  - Thermofixation: This is a dry heat fixation method and is also a continuous process. The selection of dyes for this method should be based on their sublimation fastness.[6]
    - Temperature: 210°C[6]
    - Time: 30 seconds[6]
  - Pressure Steaming: This is a batch-wise process that produces a high color yield.[6]
    - Temperature: 128°C (at 30 psi pressure)[6]
    - Time: 30 minutes[6]

### 3.5. After-treatment (Washing/Soaping)

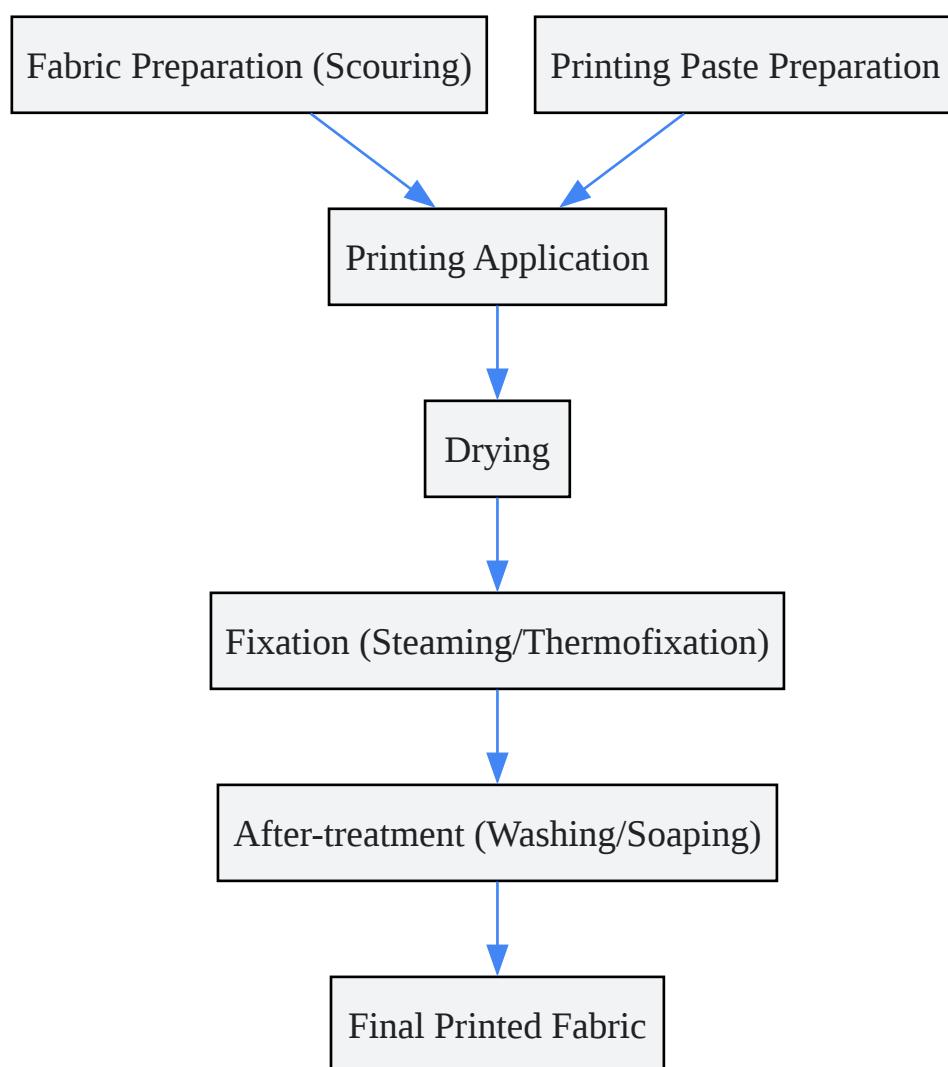
After fixation, the fabric is washed to remove any unfixed dye and residual chemicals from the surface.

- Objective: To remove unfixed dye and improve colorfastness.
- Procedure:
  - Rinse the printed and fixed fabric in cold water.

- Perform a soaping treatment in a bath containing a non-ionic detergent at a temperature of 60-80°C for 10-15 minutes.
- Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
- Dry the final printed fabric.

## Visualizations

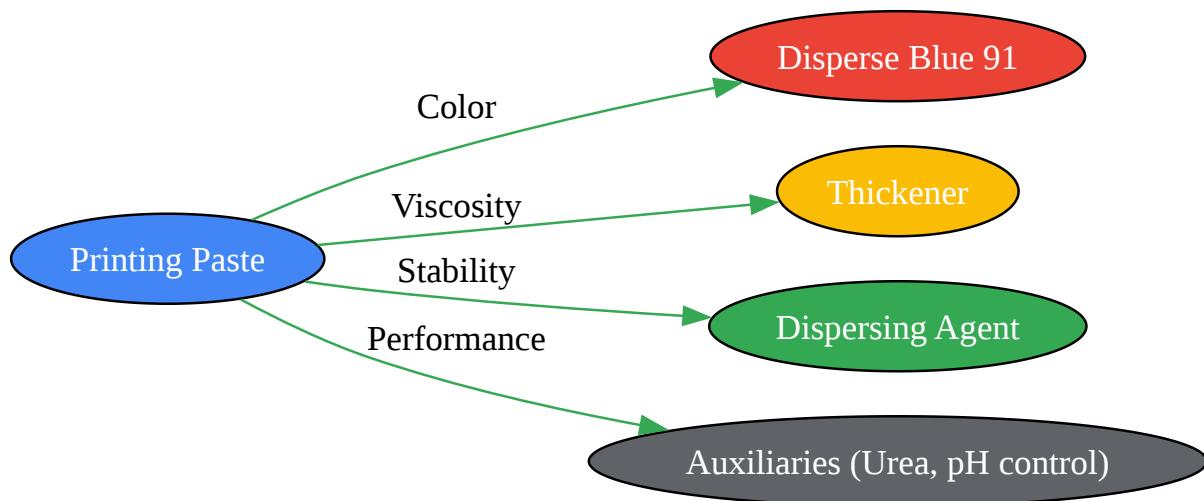
Diagram 1: Textile Printing Workflow for **Disperse Blue 91**



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Caption: Workflow for textile printing with **Disperse Blue 91**.

Diagram 2: Logical Relationship of Printing Paste Components

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Caption: Key components and their functions in the printing paste.

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